4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Brand Name:
Vulcanchem
CAS No.:
80265-04-9
VCID:
VC20772154
InChI:
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1
SMILES:
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Molecular Formula:
C18H21NO8
Molecular Weight:
379.4 g/mol
4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
CAS No.: 80265-04-9
Cat. No.: VC20772154
Molecular Formula: C18H21NO8
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80265-04-9 |
---|---|
Molecular Formula | C18H21NO8 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide |
Standard InChI | InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18+/m1/s1 |
Standard InChI Key | QCTHLCFVVACBSA-FGTAOJJYSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator